

A Comparative Guide: BAY 1003803 Versus Clobetasol Propionate in Psoriasis Models

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Compound of Interest		
Compound Name:	BAY 1003803	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **BAY 1003803**, a novel non-steroidal glucocorticoid receptor agonist, and clobetasol propionate, a well-established potent corticosteroid, for the treatment of psoriasis. The comparison is based on available data from preclinical and clinical studies.

Executive Summary

Clobetasol propionate is a potent topical corticosteroid with a long history of use in treating psoriasis and other inflammatory skin conditions. Its efficacy in reducing the clinical signs of psoriasis in animal models, such as the imiquimod (IMQ)-induced psoriasis model, is well-documented. It exerts its effects through the glucocorticoid receptor, leading to broad anti-inflammatory, immunosuppressive, and anti-proliferative actions.

BAY 1003803 is a novel, non-steroidal glucocorticoid receptor agonist that has been developed for the topical treatment of psoriasis and atopic dermatitis. As a selective glucocorticoid receptor agonist (SEGRA), it is designed to offer a therapeutic profile with potentially fewer side effects than traditional corticosteroids. While **BAY 1003803** has progressed to clinical trials, detailed preclinical data from psoriasis models are not extensively published in peer-reviewed literature, limiting a direct quantitative comparison with clobetasol propionate at the preclinical stage.



This guide will present the known mechanisms of action, available preclinical data for clobetasol propionate, and the clinical development status of **BAY 1003803**.

Mechanism of Action

Both **BAY 1003803** and clobetasol propionate exert their therapeutic effects by targeting the glucocorticoid receptor (GR). However, their distinct chemical structures—non-steroidal versus steroidal—may influence their interaction with the receptor and downstream signaling pathways.

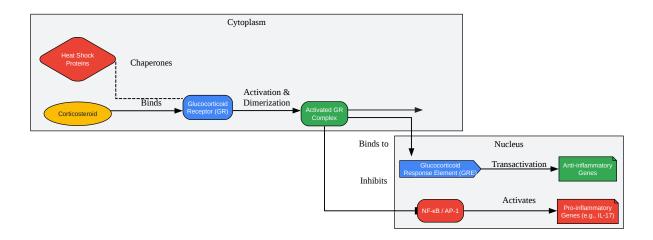
Clobetasol Propionate: As a potent corticosteroid, clobetasol propionate binds to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates gene expression. This leads to the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. A key pathway in psoriasis is the IL-23/IL-17 axis, and corticosteroids are known to suppress this pathway, reducing the production of key inflammatory mediators like IL-17A and IL-17F.[1][2]

BAY 1003803: As a non-steroidal glucocorticoid receptor agonist, **BAY 1003803** also binds to and activates the glucocorticoid receptor.[3] The goal of developing non-steroidal GR agonists, often referred to as Selective Glucocorticoid Receptor Agonists (SEGRAs), is to separate the desired anti-inflammatory effects (transrepression) from the unwanted metabolic side effects (often linked to transactivation).[4] **BAY 1003803** has been shown to have strong anti-inflammatory activity in vitro.[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the glucocorticoid receptor signaling pathway and a typical experimental workflow for evaluating topical treatments in an imiquimod-induced psoriasis model.

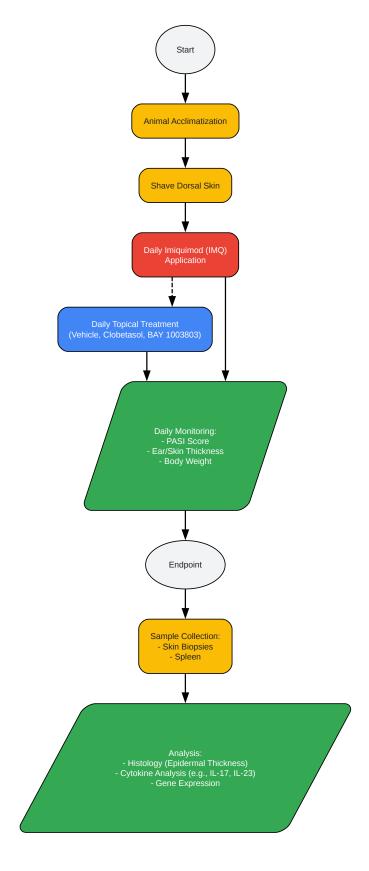




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Glucocorticoid Receptor Signaling Pathway.





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Imiquimod-Induced Psoriasis Model Workflow.



Preclinical Data in Psoriasis Models

A widely used and relevant preclinical model for psoriasis is the topical application of imiquimod (IMQ) to mouse or rat skin. This induces a psoriasis-like inflammation characterized by skin thickening (acanthosis), scaling, and erythema, which is dependent on the IL-23/IL-17 inflammatory axis.[3]

Clobetasol Propionate: Quantitative Data

Studies in the imiquimod-induced psoriasis model have demonstrated the efficacy of clobetasol propionate.

Parameter	Vehicle Control (IMQ only)	Clobetasol Propionate	% Reduction	Animal Model	Reference
Epidermal Thickness (µm)	58.9 ± 2.1	34.0 ± 2.0	~42%	Rat	[5]
PASI Score (Day 5)	9.4 ± 0.4	2.4 ± 0.3	~74%	Rat	[5]
IL-17A Gene Expression	Upregulated	Abolished Upregulation	Significant	Rat	[2]
IL-17F Gene Expression	Upregulated	Abolished Upregulation	Significant	Rat	[2]

Data presented are illustrative and compiled from the cited literature. Experimental conditions may vary between studies.

BAY 1003803: Available Data

As of the latest review, specific quantitative data for **BAY 1003803** in animal models of psoriasis have not been published in peer-reviewed journals. A 2020 publication on its discovery notes its strong in vitro anti-inflammatory activity and a pharmacokinetic profile suitable for topical application.[3]



Experimental Protocols Imiquimod-Induced Psoriasis-like Skin Inflammation in Rodents

A common protocol for inducing psoriasis-like skin inflammation is as follows:

- Animals: BALB/c or C57BL/6 mice, or Wistar rats are commonly used.[5][6]
- Induction: A daily topical dose of imiquimod 5% cream (e.g., 62.5 mg) is applied to the shaved back and sometimes the ear for 5 to 7 consecutive days.[5][6]
- Treatment: The test compounds (e.g., **BAY 1003803**), positive control (e.g., clobetasol propionate 0.05% ointment), and vehicle are applied topically to the inflamed area, typically once or twice daily, starting from the first day of IMQ application.[5][6]

Evaluation:

- Macroscopic Scoring: The severity of erythema (redness), scaling, and skin thickness is scored daily using a Psoriasis Area and Severity Index (PASI)-like system.[5]
- Skin and Ear Thickness: Caliper measurements are taken daily.
- Histology: At the end of the study, skin biopsies are taken for histological analysis (H&E staining) to measure epidermal thickness (acanthosis).[6][7]
- Biomarker Analysis: Skin samples can be analyzed for the expression of inflammatory cytokines (e.g., IL-17A, IL-17F, IL-23) and other relevant markers by methods such as qPCR, ELISA, or immunohistochemistry.[2][3]

Clinical Development of BAY 1003803

Bayer has conducted Phase I and Phase II clinical trials to evaluate the safety, tolerability, pharmacokinetics, and efficacy of different formulations and concentrations of **BAY 1003803** in healthy volunteers and patients with plaque-type psoriasis.[8][9] These studies aimed to establish the therapeutic window and optimal formulation for further development. The progression to clinical trials indicates that the compound showed promise in preclinical assessments.



Conclusion

Clobetasol propionate is a highly effective topical corticosteroid for psoriasis with a well-characterized anti-inflammatory profile in preclinical models, including significant reductions in epidermal thickness and suppression of the IL-17 pathway.

BAY 1003803 represents a novel, non-steroidal approach to topical psoriasis treatment by targeting the same receptor as corticosteroids. While its strong in vitro anti-inflammatory activity and progression into clinical trials are promising, the lack of published, direct comparative preclinical data in psoriasis models makes a quantitative performance comparison with clobetasol propionate challenging at this stage.

For researchers and drug development professionals, the key distinction lies in the potential for an improved safety profile with a non-steroidal mechanism while aiming for comparable efficacy to potent corticosteroids. The results from ongoing and future clinical trials of **BAY 1003803** will be crucial in determining its ultimate place in the therapeutic landscape for psoriasis.

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